1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine
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Overview
Description
1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine is a heterocyclic compound that features a seven-membered ring fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diketone or dialdehyde, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the imidazole ring .
Scientific Research Applications
1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine include other imidazole derivatives and heterocyclic compounds with fused ring systems, such as:
- 1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-2-amine
- 4,5-Dialkyl-1H-imidazol-1-amine
Uniqueness
This compound is unique due to its specific ring structure and the presence of an amine group at the 6-position. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-6-amine |
InChI |
InChI=1S/C8H13N3/c9-6-1-3-7-8(4-2-6)11-5-10-7/h5-6H,1-4,9H2,(H,10,11) |
InChI Key |
IAPYCUHBIDPMQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CCC1N)N=CN2 |
Origin of Product |
United States |
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